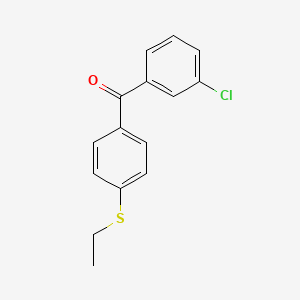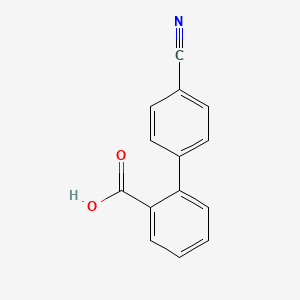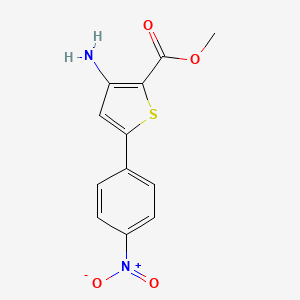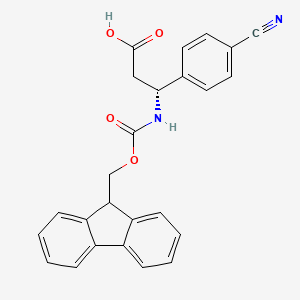
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione, also known as Boc-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-acetic acid , is a chemical compound with the empirical formula C18H25NO6 and a molecular weight of 351.39 g/mol . It is a solid substance with the following structural formula:
Physical And Chemical Properties Analysis
Scientific Research Applications
Photophysical Properties
- Photophysical Interactions in Solvents : Research by Dubouski et al. (2006) explored how acid-base interactions affect the photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline in various solvents. They discovered significant long-wavelength shifts in the absorption and fluorescence spectra, influenced by the protonation of the molecule and the elongation of the conjugated chain separating the nitrogen and oxygen atoms of the methoxy groups (Dubouski et al., 2006).
Chemical Synthesis and Stereochemistry
- Stereoselective Synthesis : Haimova et al. (1977) investigated the interaction between homophthalic anhydrides and 6,7-dimethoxy-3,4-dihydroisoquinoline, leading to the stereoselective synthesis of isoquinolinones and oxoberbines. The study focused on understanding the relative configurations and preferred conformations of these compounds (Haimova et al., 1977).
- Novel Cycloaddition Reactions : Nyerges et al. (2005) described new reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with electron-deficient olefins. Their work revealed efficient 'one-pot' generation and cycloaddition, producing cycloadducts with high regio- and stereoselectivity (Nyerges et al., 2005).
Application in Alkaloid Synthesis
- Enantioselective Alkaloid Synthesis : Blank and Opatz (2011) demonstrated the quantitative deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, leading to its use in synthesizing various alkaloids. They successfully prepared benzylisoquinolines and tetrahydroprotoberberines, offering a pathway to synthesize complex dimeric alkaloids (Blank & Opatz, 2011).
Molecular Structure and Oxidation Studies
- Crystal Structure and Oxidation : Rozwadowska et al. (2002) synthesized and analyzed the crystal structure of a compound derived from 6,7-dimethoxy-3,4-dihydroisoquinoline. They provided insights into its enantiomerically pure form and its oxidative behavior, contributing to the understanding of its structural and chemical properties (Rozwadowska et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-2H-isoquinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-9-5-7-3-4-12-11(15)8(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOPTPZTOYIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369202 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24456-59-5 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)








